molecular formula C24H30N6O4S B13923495 Cdk2-IN-7

Cdk2-IN-7

货号: B13923495
分子量: 498.6 g/mol
InChI 键: LBDFJZNKRWIKJN-JPYJTQIMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cdk2-IN-7 is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a protein kinase involved in cell cycle regulation. CDK2 plays a crucial role in the transition from the G1 phase to the S phase of the cell cycle, making it a target for cancer therapy. Inhibitors like this compound are designed to block the activity of CDK2, thereby preventing the proliferation of cancer cells .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Cdk2-IN-7 involves the preparation of pyrazolo[3,4-d]pyrimidine derivatives. One common method includes the reaction of 4-amino-3-cyano-1H-pyrazole with various aldehydes under acidic conditions to form the corresponding pyrazolo[3,4-d]pyrimidine . The reaction typically requires a solvent like ethanol and a catalyst such as hydrochloric acid. The resulting product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

Cdk2-IN-7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Cdk2-IN-7 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the role of CDK2 in various chemical reactions and pathways.

    Biology: Employed in cell cycle studies to understand the regulation of cell division and proliferation.

    Medicine: Investigated as a potential therapeutic agent for cancer treatment, particularly in cancers with overactive CDK2.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting CDK2

作用机制

Cdk2-IN-7 exerts its effects by binding to the ATP-binding site of CDK2, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream targets, leading to cell cycle arrest at the G1 phase. The inhibition of CDK2 activity disrupts the progression of the cell cycle, ultimately leading to apoptosis of cancer cells .

相似化合物的比较

Similar Compounds

Uniqueness of Cdk2-IN-7

This compound is unique due to its high selectivity for CDK2 over other cyclin-dependent kinases. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in overcoming resistance to other CDK inhibitors, making it a valuable candidate for further development .

属性

分子式

C24H30N6O4S

分子量

498.6 g/mol

IUPAC 名称

4-[[7'-[(1R,2S)-2-hydroxy-2-methylcyclopentyl]-6'-oxospiro[cyclopropane-1,5'-pyrrolo[2,3-d]pyrimidine]-2'-yl]amino]-N-(3-methylazetidin-3-yl)benzenesulfonamide

InChI

InChI=1S/C24H30N6O4S/c1-22(13-25-14-22)29-35(33,34)16-7-5-15(6-8-16)27-21-26-12-17-19(28-21)30(20(31)24(17)10-11-24)18-4-3-9-23(18,2)32/h5-8,12,18,25,29,32H,3-4,9-11,13-14H2,1-2H3,(H,26,27,28)/t18-,23+/m1/s1

InChI 键

LBDFJZNKRWIKJN-JPYJTQIMSA-N

手性 SMILES

C[C@@]1(CCC[C@H]1N2C3=NC(=NC=C3C4(C2=O)CC4)NC5=CC=C(C=C5)S(=O)(=O)NC6(CNC6)C)O

规范 SMILES

CC1(CCCC1N2C3=NC(=NC=C3C4(C2=O)CC4)NC5=CC=C(C=C5)S(=O)(=O)NC6(CNC6)C)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。